

## Spectroscopic Profile of Tris(2pyridylmethyl)amine: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the spectroscopic characterization of **Tris(2-pyridylmethyl)amine** (TPA), a versatile tripodal tetradentate ligand extensively used in coordination chemistry and catalysis. This document summarizes key spectroscopic data, details experimental protocols, and illustrates relevant chemical processes.

## Introduction to Tris(2-pyridylmethyl)amine (TPA)

**Tris(2-pyridylmethyl)amine**, with the chemical formula C<sub>18</sub>H<sub>18</sub>N<sub>4</sub>, is a white to yellowish-pale brown solid organic compound.[1] Its structure, featuring a central tertiary amine and three picolyl arms, allows it to act as an efficient chelating agent for a wide range of metal ions.[2] TPA is a cornerstone ligand in the development of metal complexes with applications in biomimetic modeling, catalytic processes such as atom transfer radical polymerization (ATRP), and as potential therapeutic agents.[3][4] A thorough understanding of its spectroscopic properties is paramount for the synthesis, purification, and characterization of TPA and its derivatives.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Tris(2-pyridylmethyl)amine** based on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a fundamental technique for elucidating the molecular structure of TPA.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Tris(2-pyridylmethyl)amine** (TPA)

Proton	Chemical Shift (δ, ppm)	Solvent	Multiplicity	Reference
Methylene (- CH <sub>2</sub> -)	3.89	CDCl₃	Singlet	[5]
Pyridyl	7.14	CDCl₃	Multiplet	[5]
Pyridyl	7.58	CDCl₃	Multiplet	[5]
Pyridyl	7.63	CDCl₃	Multiplet	[5]
Pyridyl	8.15	CDCl₃	Multiplet	[5]
Pyridyl (α to N)	8.55	CDCl₃	Multiplet	[6]

Table 2: 13C NMR Spectroscopic Data for Tris(2-pyridylmethyl)amine (TPA)

Carbon	Chemical Shift (δ, ppm)	Solvent	Reference
Methylene (-CH <sub>2</sub> -)	60.13	CDCl₃	[5]
Pyridyl (C-4)	122.01	CDCl₃	[5]
Pyridyl (C-?)	122.97	CDCl₃	[5]
Pyridyl (C-?)	136.06	CDCl₃	[5]
Pyridyl (C-CH <sub>2</sub> -)	159.25	CDCl₃	[5]

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the TPA molecule.

Table 3: Key IR Absorption Bands for Tris(2-pyridylmethyl)amine (TPA)



Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Reference
Aromatic C-H stretch	> 3000	[5]
Aliphatic C-H stretch	< 3000	[5]
Aromatic C=C stretch	1500 - 1700	[5]

## **Experimental Protocols**

Detailed methodologies for the spectroscopic characterization of TPA are crucial for reproducible results.

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of TPA to confirm its structure and purity.

#### Instrumentation:

A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or 500 MHz).[5][7]

#### Sample Preparation:

- Dissolve approximately 5-10 mg of TPA in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a standard 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters (Example):

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]
- Solvent: CDCl3.[5]
- Number of Scans (NS): 16.[5]
- Acquisition Time (AQ): Approximately 4 seconds.[5]
- Relaxation Delay (D1): 1 second.[5]



• Spectral Width (SWH): 0 to 12 ppm.

#### <sup>13</sup>C NMR Acquisition Parameters (Example):

- Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment.
- Solvent: CDCl<sub>3</sub>.[5]
- Number of Scans (NS): 1024 or more, depending on the sample concentration.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Spectral Width (SWH): 0 to 200 ppm.

#### Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- Chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub>:  $\delta$  = 7.26 ppm for <sup>1</sup>H and  $\delta$  = 77.16 ppm for <sup>13</sup>C).[6]

### Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of TPA.

#### Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer (e.g., Nicolet 210 FTIR).[5]

#### Sample Preparation (KBr Pellet Method):

 Grind a small amount of TPA (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.



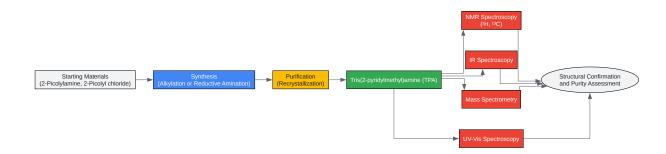
 Transfer the powder to a pellet press and apply pressure to form a transparent or semitransparent pellet.

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.

## Logical Workflow: Synthesis and Characterization of TPA

While TPA is not known to be involved in biological signaling pathways, its synthesis and subsequent characterization follow a logical experimental workflow. This can be visualized as follows:



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Caption: Workflow for the synthesis and spectroscopic characterization of TPA.



# Other Spectroscopic Techniques Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of TPA and its metal complexes.[2] The technique provides a mass-to-charge ratio (m/z) of the ions, which for the protonated TPA molecule [TPA+H]+ would be expected around 291.16.

## **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is particularly useful for characterizing the metal complexes of TPA.[2] The electronic transitions, especially the metal-to-ligand charge-transfer (MLCT) bands, provide insights into the coordination geometry and electronic structure of the metal center.[2] The TPA ligand itself exhibits absorption bands in the UV region due to  $\pi$ - $\pi$ \* transitions within the pyridine rings.

## Conclusion

The spectroscopic characterization of **Tris(2-pyridylmethyl)amine** is essential for its application in research and development. NMR and IR spectroscopy are fundamental for structural elucidation and purity assessment, while mass spectrometry and UV-Vis spectroscopy are critical for confirming molecular weight and for the characterization of its metal complexes. The data and protocols presented in this guide serve as a comprehensive resource for scientists working with this important ligand.

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